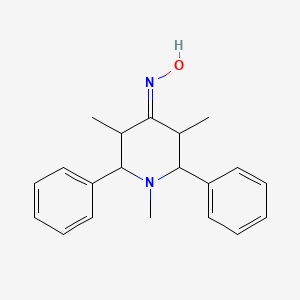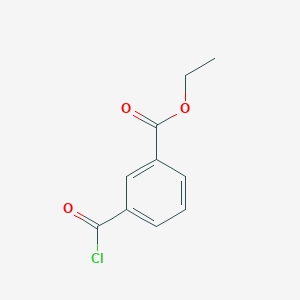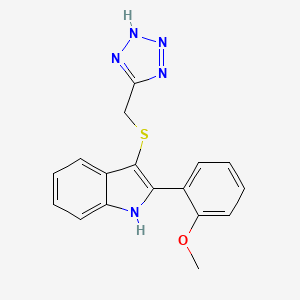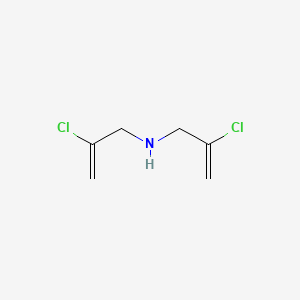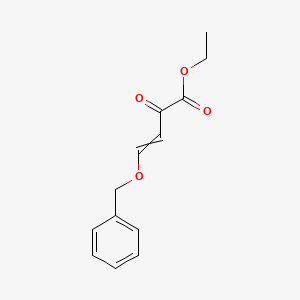
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of a benzyloxy group attached to the ethyl ester of 2-oxobut-3-enoic acid. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the benzyloxy group is introduced to the ethyl acetoacetate.
Another method involves the use of 2-benzyloxypyridine as a reagent. This reagent is known for its mild and convenient reaction conditions, making it suitable for the synthesis of benzyl ethers and esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as purification and isolation to ensure the final product’s purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide are commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 4-(benzyloxy)-2-oxobut-3-enoate involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(methoxy)-2-oxobut-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 4-(phenoxy)-2-oxobut-3-enoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for particular applications in organic synthesis and research.
Propiedades
Número CAS |
65260-59-5 |
|---|---|
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
ethyl 2-oxo-4-phenylmethoxybut-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(15)12(14)8-9-16-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
Clave InChI |
AMQQMCRAKBUCHW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)C=COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


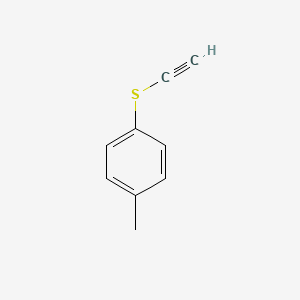
![1-[(3-Ethoxy-3-oxopropanoyl)(methyl)amino]pyridin-1-ium iodide](/img/structure/B14481935.png)
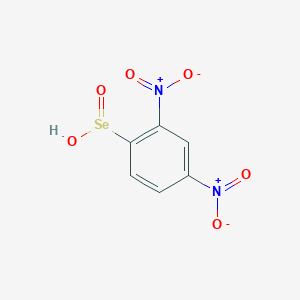
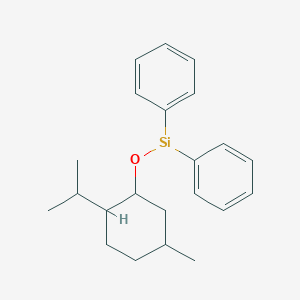
![1-[2-(2-Methylidenecyclopropyl)ethyl]spiro[2.2]pentane](/img/structure/B14481945.png)
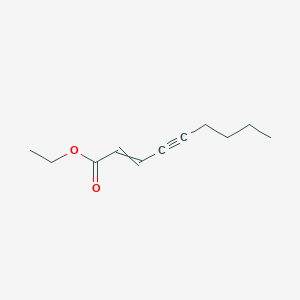
![Methyl 2-[(methoxycarbonyl)amino]-6-oxoheptanoate](/img/structure/B14481971.png)

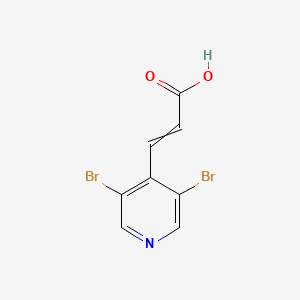
![5-Nitro-7H-benzo[C]fluorene](/img/structure/B14481978.png)
